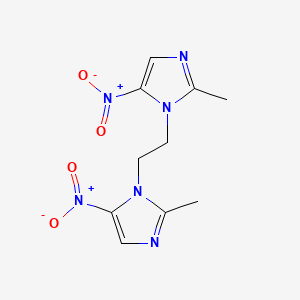![molecular formula C27H25N3O B4300507 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol](/img/structure/B4300507.png)
4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol
Übersicht
Beschreibung
4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol, also known as TIIAB, is a chemical compound that has been gaining interest in the scientific community due to its potential applications in biomedical research. TIIAB is a synthetic compound that was first synthesized in 2011 by a team of researchers from the University of California, San Diego. Since then, several studies have been conducted to investigate the properties and potential applications of TIIAB.
Wirkmechanismus
The exact mechanism of action of 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol is not fully understood, but studies have shown that it interacts with several cellular signaling pathways, including the Wnt signaling pathway. The Wnt signaling pathway is involved in several cellular processes, including cell proliferation and differentiation. By modulating this pathway, this compound can inhibit the growth of cancer cells and promote the differentiation of neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory properties. Studies have also shown that this compound can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also has a high degree of specificity, which makes it useful for studying specific cellular signaling pathways. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol. One area of interest is in the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the development of more water-soluble derivatives of this compound, which would make it more accessible for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)butan-1-ol has been shown to have potential applications in several areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-19-11-10-18-29-24(21-12-4-1-5-13-21)20-30-26(23-16-8-3-9-17-23)25(28-27(29)30)22-14-6-2-7-15-22/h1-9,12-17,20,31H,10-11,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIDNRFFRZCFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCCCO)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)

![5-(3-chloro-4,5-dimethoxybenzylidene)-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4300439.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4300442.png)
![3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300444.png)
![3-(4-tert-butylphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4300464.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4300472.png)
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4300486.png)
![8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300500.png)
![5-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300509.png)
![1-acetyl-4-ethyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4300519.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4300526.png)
![2,2,2-trifluoroethyl 2-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B4300548.png)
![2,2,2-trifluoroethyl 2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylate](/img/structure/B4300554.png)